4,6-dimethyl-1,3,5-triazin-2-amine Hydrate

Synthetic Chemistry Process Chemistry Crystallography

Choose the hydrate form for measurable advantages. Its LogP of 0.588—substantially lower than chloro-triazine intermediates—enables aqueous-compatible reaction systems, reducing organic solvent volume and simplifying purification. The validated N-H···N hydrogen-bonding motif (2.251 Å) provides a rational basis for co-crystal former selection, eliminating guesswork in formulation screening. A distinct melting point of 168–170°C allows immediate identity verification upon receipt, critical for batch-to-batch consistency before committing expensive reagents. Procure this specific hydrate form for projects requiring water-compatible building blocks, reliable co-crystallization behavior, and straightforward quality control.

Molecular Formula C5H10N4O
Molecular Weight 142.16 g/mol
CAS No. 175278-59-8
Cat. No. B063103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimethyl-1,3,5-triazin-2-amine Hydrate
CAS175278-59-8
Molecular FormulaC5H10N4O
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCC1=NC(=NC(=N1)N)C.O
InChIInChI=1S/C5H8N4.H2O/c1-3-7-4(2)9-5(6)8-3;/h1-2H3,(H2,6,7,8,9);1H2
InChIKeyCZKUOCRCKNMNTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethyl-1,3,5-triazin-2-amine Hydrate (CAS 175278-59-8): Essential Procurement and Differentiation Data for the 2-Amino-4,6-dimethyl-1,3,5-triazine Hydrate


4,6-Dimethyl-1,3,5-triazin-2-amine Hydrate (CAS 175278-59-8) is a nitrogen-rich heterocyclic compound belonging to the 1,3,5-triazine class, with a molecular formula of C₅H₁₀N₄O and a molecular weight of 142.16 g/mol [1]. It is a crystalline solid at room temperature, with a reported melting point of 168-170°C . The compound is primarily utilized as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and specialized materials, owing to its reactive amino group and the electronic influence of the 1,3,5-triazine ring system [2].

Procurement Risk: Why Generic 2-Amino-4,6-dimethyl-1,3,5-triazine Substitutes Fail to Replicate the Hydrate's Distinct Performance Profile


Simple substitution of 4,6-Dimethyl-1,3,5-triazin-2-amine Hydrate with its anhydrous form (CAS 1853-90-3) or other triazine analogs introduces significant and quantifiable changes to physical properties, reactivity, and safety profiles. The hydrate form possesses a distinct crystal lattice incorporating water, which directly alters its melting point and long-term storage stability compared to the anhydrous variant [1]. Furthermore, the specific 4,6-dimethyl substitution pattern on the triazine ring results in a unique lipophilicity (LogP) that is substantially lower than common chloro-substituted triazine intermediates, directly impacting solubility and performance in aqueous reaction systems [2]. Finally, validated safety data for the hydrate indicates a specific acute toxicity classification (H302) that must be accounted for in handling protocols, a classification not uniformly applicable to all triazine analogs [1]. The evidence below quantifies these critical differences.

Quantitative Differentiation Guide: 4,6-Dimethyl-1,3,5-triazin-2-amine Hydrate vs. Closest Analogs


Physical Form and Thermal Stability: Hydrate Form Differentiates Melting Point and Handling from Anhydrous Analogue

The hydrated form of 4,6-dimethyl-1,3,5-triazin-2-amine exhibits a lower and sharper melting point range compared to its anhydrous counterpart, confirming a distinct crystalline phase. This difference is critical for ensuring consistent physical properties during weighing, formulation, and in solid-state reactions .

Synthetic Chemistry Process Chemistry Crystallography

Lipophilicity and Aqueous Compatibility: 4,6-Dimethyl Substitution Yields Lower LogP than Chloro-Triazine Intermediates

The 4,6-dimethyl-1,3,5-triazin-2-amine core confers a significantly more hydrophilic character compared to widely used chloro-substituted triazine intermediates. This lower LogP value translates to improved solubility in aqueous reaction media, a key advantage for synthesis in biological buffer systems or for reducing organic solvent use [1][2].

Medicinal Chemistry Agrochemical Synthesis Solubility

Definitive Crystal Structure: Unique Hydrogen-Bonding Motif Enables Rational Co-Crystal Design

Single-crystal X-ray diffraction has definitively characterized the hydrogen-bonding network of 2-amino-4,6-dimethyl-1,3,5-triazine. The terminal amino group and a ring nitrogen atom form robust dimers via an N-H···N hydrogen bond with a measured distance of 2.251 Å [1]. This validated motif is a critical differentiator for researchers designing co-crystals or seeking predictable solid-state interactions.

Crystal Engineering Solid-State Chemistry Co-Crystal Formulation

Validated Application Scenarios for 4,6-Dimethyl-1,3,5-triazin-2-amine Hydrate Based on Quantitative Evidence


Aqueous-Phase Synthesis of Agrochemical Intermediates

The compound's lower LogP (0.588) relative to chloro-triazine intermediates [1][2] directly enables its use in aqueous reaction mixtures. This reduces the volume of organic solvents required, aligning with green chemistry principles and simplifying purification steps. Procurement should prioritize the hydrate form for any project where water-compatible building blocks are a design criterion.

Solid-State Co-Crystal and Formulation Development

The validated hydrogen-bonding motif with a 2.251 Å N-H···N distance [3] provides a rational basis for its selection as a co-crystal former. This eliminates guesswork in early-stage formulation screening, making it a high-value starting material for academic and industrial crystal engineering labs.

Reliable Laboratory-Scale Synthesis Requiring Verified Physical Identity

The distinct melting point of 168-170°C for the hydrate allows for immediate quality control upon receipt, differentiating it from the anhydrous form (171-173°C) . This is a crucial advantage for process chemists who require batch-to-batch consistency and a simple identity check before committing expensive reagents.

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